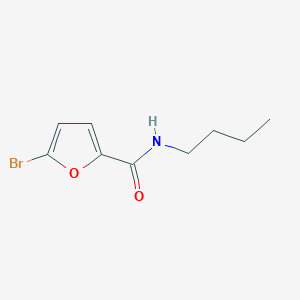

5-bromo-N-butylfuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-butylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-2-3-6-11-9(12)7-4-5-8(10)13-7/h4-5H,2-3,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCPRUVNDNMRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365081 | |

| Record name | 5-bromo-N-butylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438617-12-0 | |

| Record name | 5-bromo-N-butylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Advanced Spectroscopic and Structural Elucidation of 5 Bromo N Butylfuran 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering deep insights into the connectivity and chemical environment of atoms. For 5-bromo-N-butylfuran-2-carboxamide, both ¹H and ¹³C NMR are indispensable.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons on the furan (B31954) ring and the N-butyl chain. Based on the analysis of similar compounds, the following assignments can be predicted. preprints.org

The two protons on the furan ring are expected to appear as doublets in the aromatic region of the spectrum. The proton at the C3 position is likely to resonate at a higher field (lower ppm) compared to the proton at the C4 position, due to the deshielding effect of the adjacent amide group on the C4 proton. The coupling between these two protons would result in a characteristic doublet for each.

The protons of the N-butyl group will present a more complex pattern. The N-H proton of the amide group is expected to appear as a broad singlet. The two protons on the carbon adjacent to the nitrogen (N-CH₂) will likely resonate as a triplet, coupled to the adjacent methylene (B1212753) group. The subsequent two methylene groups of the butyl chain will appear as multiplets, and the terminal methyl group (CH₃) will be a triplet.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Furan H-3 | ~6.5 - 7.0 | Doublet (d) | ~3-4 |

| Furan H-4 | ~7.0 - 7.5 | Doublet (d) | ~3-4 |

| Amide N-H | ~7.5 - 8.5 | Broad Singlet (br s) | - |

| N-CH₂ | ~3.2 - 3.6 | Triplet (t) | ~7 |

| N-CH₂-CH₂ | ~1.5 - 1.7 | Multiplet (m) | ~7 |

| N-(CH₂)₂-CH₂ | ~1.3 - 1.5 | Multiplet (m) | ~7 |

| CH₃ | ~0.9 - 1.0 | Triplet (t) | ~7 |

Note: Predicted values are based on spectral data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct carbon signals are expected.

The carbon atoms of the furan ring will be significantly affected by the bromine atom and the carboxamide group. The carbon bearing the bromine (C5) will be shifted to a lower field, while the carbonyl carbon of the amide (C=O) will appear at a very low field, typically in the range of 160-170 ppm. The other two furan carbons (C3 and C4) will resonate in the aromatic region.

The four carbons of the butyl chain will have characteristic shifts in the aliphatic region of the spectrum. The carbon directly attached to the nitrogen (N-CH₂) will be the most deshielded of the butyl carbons.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~155 - 165 |

| C2 (Furan) | ~145 - 150 |

| C5 (Furan-Br) | ~120 - 125 |

| C4 (Furan) | ~115 - 120 |

| C3 (Furan) | ~110 - 115 |

| N-CH₂ | ~38 - 42 |

| N-CH₂-CH₂ | ~30 - 34 |

| N-(CH₂)₂-CH₂ | ~19 - 23 |

| CH₃ | ~13 - 15 |

Note: Predicted values are based on spectral data from related furan carboxamides and established ¹³C NMR chemical shift correlations. preprints.orgdocbrown.info

To unambiguously confirm the structure of this compound, advanced NMR techniques can be employed. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would establish the connectivity between protons, for instance, confirming the coupling between the furan protons and the sequence of protons in the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are powerful tools for correlating proton and carbon signals. An HSQC spectrum would directly link each proton to its attached carbon, while an HMBC spectrum would reveal longer-range couplings (2-3 bonds), for example, showing the correlation between the amide proton and the carbonyl carbon, as well as the furan protons and the carbons of the ring. These techniques are instrumental in verifying the precise atomic connections within the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amide and furan functionalities.

A strong absorption band corresponding to the C=O stretching vibration of the amide group is anticipated in the region of 1640-1680 cm⁻¹. preprints.org Another key feature would be the N-H stretching vibration, which typically appears as a sharp to moderately broad band around 3300-3500 cm⁻¹. The C-N stretching of the amide is expected in the 1210-1335 cm⁻¹ range.

The furan ring itself will exhibit characteristic C-H and C=C stretching vibrations. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3300 - 3500 | Medium-Strong |

| C-H Stretch (Aromatic/Furan) | ~3100 - 3200 | Medium |

| C-H Stretch (Aliphatic) | ~2850 - 3000 | Medium-Strong |

| C=O Stretch (Amide I) | ~1640 - 1680 | Strong |

| N-H Bend (Amide II) | ~1510 - 1570 | Medium-Strong |

| C=C Stretch (Furan) | ~1450 - 1550 | Medium |

| C-N Stretch | ~1210 - 1335 | Medium |

| C-O-C Stretch (Furan) | ~1000 - 1100 | Medium |

| C-Br Stretch | ~500 - 600 | Medium-Weak |

Note: These are predicted values based on typical infrared absorption frequencies for the respective functional groups. preprints.org

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

HRMS is crucial for determining the precise molecular formula of a compound. For this compound (C₉H₁₂BrNO₂), the expected monoisotopic mass can be calculated with high accuracy. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity.

The fragmentation pattern in the mass spectrum can further corroborate the structure. Common fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of a 5-bromofuroyl cation and a butylaminyl radical or cation. Further fragmentation of the furan ring and the butyl chain would also be observed.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M(⁷⁹Br)]⁺ | ~245.0097 | Molecular ion with ⁷⁹Br |

| [M(⁸¹Br)]⁺ | ~247.0076 | Molecular ion with ⁸¹Br |

| [M+H(⁷⁹Br)]⁺ | ~246.0175 | Protonated molecular ion with ⁷⁹Br |

| [M+H(⁸¹Br)]⁺ | ~248.0154 | Protonated molecular ion with ⁸¹Br |

| [C₅H₂BrO₂]⁺ | ~188.9236 | 5-Bromofuroyl cation |

| [C₄H₁₀N]⁺ | ~72.0813 | Butylaminyl cation |

Note: The m/z values are predicted based on the elemental composition and may be observed as protonated or other adducts depending on the ionization method used. preprints.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar molecules like amides. In a typical ESI-MS analysis of this compound, the compound would be dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), and introduced into the mass spectrometer.

The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern would be observed. This would manifest as two peaks of almost equal intensity separated by two mass units. For this compound (C₉H₁₂BrNO₂), the expected molecular weight is approximately 245.02 g/mol for the ⁷⁹Br isotope and 247.02 g/mol for the ⁸¹Br isotope.

A hypothetical ESI-MS data table is presented below, illustrating the expected major ions.

| Ion | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) | Relative Abundance |

| [M+H]⁺ | 246.0279 | 248.0259 | ~100% |

| [M+Na]⁺ | 268.0099 | 270.0078 | Variable |

| [M+K]⁺ | 283.9838 | 285.9817 | Variable |

| 3.4. X-ray Crystallography for Solid-State Structure Determination |

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis on this compound, a single crystal of high quality would first need to be grown, typically by slow evaporation of a saturated solution.

This crystal would then be mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the precise coordinates of each atom in the crystal lattice can be determined. This analysis would confirm the connectivity of the atoms, the planarity of the furan ring, the conformation of the N-butyl group, and the bond lengths and angles within the molecule. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the solid state.

A hypothetical table of crystallographic data for this compound is provided below.

| Parameter | Value |

| Chemical Formula | C₉H₁₂BrNO₂ |

| Formula Weight | 246.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor | Value |

| 3.5. Elemental Analysis for Empirical Formula Confirmation |

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides experimental validation of the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For this compound, the analysis would focus on carbon, hydrogen, and nitrogen content.

A precisely weighed sample of the purified compound would be combusted in a controlled oxygen atmosphere. The resulting combustion products (CO₂, H₂O, and N₂) are quantitatively measured. The bromine content is typically determined by other methods, such as titration, after decomposition of the compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₉H₁₂BrNO₂). A close correlation between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and elemental composition.

The theoretical and hypothetical experimental values are presented in the table below.

| Element | Theoretical % | Found % |

| Carbon (C) | 43.92 | Value |

| Hydrogen (H) | 4.91 | Value |

| Nitrogen (N) | 5.69 | Value |

| Bromine (Br) | 32.46 | Value |

| Oxygen (O) | 13.00 | Value |

Iv. Reactivity and Chemical Transformations of 5 Bromo N Butylfuran 2 Carboxamide

Cross-Coupling Reactions Involving the Bromine Atom

The bromine atom at the 5-position of the furan (B31954) ring is a key functional group that enables a wide range of carbon-carbon bond-forming reactions. These transformations are crucial for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Palladium-catalyzed direct C-H activation has emerged as a powerful tool for the arylation of heterocycles, offering an atom-economical alternative to traditional cross-coupling reactions. nih.govnih.gov In the context of furan derivatives, this methodology allows for the regioselective introduction of aryl groups at specific positions. While direct arylation of the parent furan can be challenging, the presence of directing groups can facilitate the reaction. nih.gov For instance, the direct arylation of benzo[b]furan has been systematically studied, revealing that the 2-position is preferentially arylated. nih.govresearchgate.net The mechanism is proposed to involve oxidative addition of an aryl bromide to the palladium catalyst, followed by a concerted metalation-deprotonation step. nih.gov

Research has demonstrated the feasibility of direct C-H arylation on various benzo-fused heterocycles, including benzofuran (B130515), using aryl bromides as the aryl source. nih.govresearchgate.net These reactions, often employing a simple palladium catalyst and a base like cesium pivalate, can proceed with high regioselectivity. nih.gov A variety of functional groups on the aryl bromide are tolerated, providing access to a diverse range of 2-arylbenzo[b]furans. nih.govresearchgate.net More recent advancements have even enabled room-temperature direct arylation of benzofuran with aryl iodides, further expanding the utility of this method. nsf.gov

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.orgyonedalabs.comnih.gov It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents. nih.govresearchgate.net

In the case of 5-bromo-N-butylfuran-2-carboxamide, the bromine atom serves as the electrophilic partner for Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the furan ring. nih.gov For example, the Suzuki-Miyaura cross-coupling of N-(4-bromophenyl)furan-2-carboxamide with various aryl and heteroaryl boronic acids has been successfully achieved using a palladium catalyst to produce functionalized analogues. nih.gov Similarly, methyl 5-bromobenzofuran-2-carboxylate has been coupled with several arylboronic acids under microwave irradiation, demonstrating the efficiency of this method. researchgate.netumich.eduresearchgate.net The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The introduction of alkyl substituents via Suzuki-Miyaura coupling is also possible, although direct alkylation methods are sometimes preferred. illinois.edu

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Furan Scaffolds

| Furan Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| N-(4-bromophenyl)furan-2-carboxamide | Aryl/heteroaryl boronic acids | Tetrakis(triphenylphosphine)palladium(0), K3PO4 | N-(4-aryl/heteroarylphenyl)furan-2-carboxamides | 32-83 | nih.gov |

| Methyl 5-bromobenzofuran-2-carboxylate | Arylboronic acids | 2-quinolinealdoxime-Pd(II)-complex, Cs2CO3 | Methyl 5-arylbenzofuran-2-carboxylates | High | researchgate.netumich.eduresearchgate.net |

This table is for illustrative purposes and specific yields may vary based on reaction conditions.

The Sonogashira coupling is another powerful palladium-catalyzed reaction that facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of alkynyl-substituted furans. While specific examples for this compound are not detailed in the provided context, the general reactivity of aryl bromides in Sonogashira couplings suggests its applicability.

Other C-C bond-forming reactions can also be employed to modify the furan scaffold. organic-chemistry.orgresearchgate.net Radical reactions, for instance, offer an alternative pathway for creating C-C bonds. libretexts.org These reactions often involve the generation of a radical species from a carbon-halogen bond, which can then react with an alkene or alkyne. libretexts.org

Direct C-H alkylation of furans presents a more atom-economical approach to introducing alkyl groups compared to cross-coupling reactions that require pre-functionalized starting materials. rsc.orgrsc.org While traditional methods like Friedel-Crafts alkylation often suffer from low selectivity and harsh conditions, modern transition-metal-catalyzed methods have shown significant promise. rsc.org

Recent research has led to the development of palladium-catalyzed regioselective α-alkylation of furans using alkyl iodides. rsc.orgrsc.org This protocol demonstrates good functional group tolerance and provides a practical route to α-alkylfurans. rsc.org The direct alkylation of heteroaryls can also be achieved using potassium alkyl- and alkoxymethyltrifluoroborates as radical precursors. nih.gov For unsymmetrical ketones, regioselective alkylation can be controlled by the choice of base and reaction conditions to favor either the kinetic or thermodynamic enolate. libretexts.orglibretexts.org The direct, enantioselective α-alkylation of aldehydes has also been accomplished through the synergistic merger of photoredox, enamine, and hydrogen-atom transfer catalysis. princeton.edu

Nucleophilic Substitution Reactions and their Selectivity on Halofurans

The bromine atom on the furan ring of this compound is susceptible to nucleophilic substitution reactions. rsc.org The reactivity of halofurans towards nucleophiles can be influenced by several factors, including the nature of the halogen, the position of the halogen on the furan ring, and the presence of other substituents. researchgate.net For example, in some systems, the reactivity of halogens in nucleophilic aromatic substitution is enhanced by the presence of activating groups. nih.gov

The selectivity of nucleophilic substitution on halofurans can also be a critical aspect. researchgate.net In certain cases, the presence of a hydroxyl group in the vicinity of the halogen can lead to an "abnormal" activating effect due to tautomeric equilibrium. rsc.org Computational studies can provide insights into the reactivity of halofurans with nucleophiles and the factors governing the reaction course. mdpi.com A wide range of nucleophiles, including those with negative charges like cyanide and those that are neutral like ammonia, can participate in these reactions. youtube.com

Transformations of the Carboxamide Moiety

The N-butylfuran-2-carboxamide moiety itself can undergo various chemical transformations, providing another avenue for structural diversification. mdpi.comnih.govbldpharm.com

One common transformation is the hydrolysis of the amide bond to yield the corresponding furan-2-carboxylic acid. This reaction is typically carried out under acidic or basic conditions. The resulting carboxylic acid can then serve as a precursor for other functional groups. For instance, it can be activated and reacted with various amines to form new amide derivatives. nih.gov

Another potential transformation is the reduction of the carboxamide group. nih.gov Depending on the reducing agent and reaction conditions, the amide can be reduced to an amine. For example, the chemoselective reduction of conjugated C=C bonds in the presence of other functional groups like nitriles and furan rings has been achieved using 2-phenylbenzimidazoline. nih.gov

Furthermore, the amide can be involved in intramolecular reactions. For example, a two-step, one-pot transamidation procedure has been developed for benzofuran-2-carboxamide (B1298429) derivatives, which involves the activation of the amide with Boc-anhydride followed by reaction with a different amine. mdpi.com The synthesis of N-(2,2-diphenylethyl)furan-2-carboxamide has also been reported, highlighting the versatility of forming different amide derivatives. mdpi.com

Electrophilic Reactions on the Furan Ring after Initial Bromination

Further electrophilic substitution on the this compound ring would occur at the remaining vacant positions, C3 and C4. The directing effects of the existing substituents play a crucial role in determining the site of the next substitution. The electron-withdrawing nature of both the bromo and the N-butylcarboxamide groups decreases the electron density of the furan ring, making further electrophilic substitution challenging and requiring more forcing conditions compared to furan itself.

Common electrophilic substitution reactions that could be explored, along with the potential (though unconfirmed) products, are outlined in the table below.

| Reaction Type | Reagents | Potential Product(s) | Notes |

| Nitration | HNO₃/H₂SO₄ | 5-Bromo-3-nitro-N-butylfuran-2-carboxamide or 5-Bromo-4-nitro-N-butylfuran-2-carboxamide | The strong electron-withdrawing nature of the existing groups makes nitration difficult. The regioselectivity would depend on the subtle interplay of electronic effects. |

| Sulfonation | Fuming H₂SO₄ | This compound-3-sulfonic acid or this compound-4-sulfonic acid | Similar to nitration, sulfonation would require harsh conditions and the regiochemical outcome is not definitively established for this specific substrate. |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 3,5-Dibromo-N-butylfuran-2-carboxamide or 5-Bromo-3-chloro-N-butylfuran-2-carboxamide | Introduction of a second halogen atom would further deactivate the ring towards subsequent electrophilic attack. |

Ring Opening Reactions and Stability Considerations of the Furan System

The furan ring, being an aromatic heterocycle, possesses a degree of stability. However, it is the least aromatic among the common five-membered heterocycles like thiophene (B33073) and pyrrole. This lower aromaticity makes the furan ring susceptible to ring-opening reactions under certain conditions, particularly in acidic media. matanginicollege.ac.in

The stability of the furan ring in this compound is influenced by its substituents. The electron-withdrawing bromo and N-butylcarboxamide groups can impact the electron density and, consequently, the stability of the ring.

Acid-Catalyzed Ring Opening:

Furan and its derivatives are known to undergo ring-opening in the presence of strong acids. researchgate.net The reaction is typically initiated by the protonation of the furan oxygen, which disrupts the aromaticity and makes the ring susceptible to nucleophilic attack. For this compound, treatment with aqueous acid could potentially lead to the formation of a γ-dicarbonyl compound through hydrolysis and ring cleavage. The specific structure of the resulting product would depend on the precise cleavage pathway.

Base-Catalyzed Reactions:

While less common than acid-catalyzed ring opening, highly substituted or strained furans can react with strong bases. For this compound, the primary interaction with a strong base would likely be deprotonation at the N-H bond of the amide or potentially at one of the furan ring protons, rather than direct ring opening. However, under forcing conditions, nucleophilic attack on the furan ring, potentially leading to ring transformation, cannot be entirely ruled out, though specific examples for this substrate are not documented.

The stability of the furan ring in this compound is a critical factor in its synthesis, storage, and application. The presence of electron-withdrawing groups is generally considered to decrease the susceptibility of the furan ring to oxidative degradation, another pathway that can lead to ring cleavage. nih.gov

The following table summarizes the potential stability and ring-opening considerations for this compound based on the general reactivity of furan derivatives.

| Condition | Potential Outcome | Influencing Factors |

| Strongly Acidic (e.g., aq. HCl, H₂SO₄) | Potential for ring opening to form a γ-dicarbonyl species. researchgate.net | Protonation of the furan oxygen initiates the reaction. The rate and ease of opening depend on acid concentration and temperature. |

| Strongly Basic (e.g., NaOH, NaNH₂) | Generally stable towards ring opening. Amide deprotonation is more likely. | The furan ring is relatively resistant to nucleophilic attack under basic conditions unless activated by specific substitution patterns not present here. |

| Oxidizing Agents (e.g., KMnO₄, O₃) | Potential for oxidative cleavage of the furan ring. | The electron-withdrawing groups may offer some protection against oxidation compared to electron-rich furans. |

| Photochemical Conditions | Potential for photodecomposition. | The UV absorption properties of the molecule would determine its susceptibility to photochemical reactions. |

V. Computational and Theoretical Investigations of 5 Bromo N Butylfuran 2 Carboxamide

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

While specific molecular docking studies on 5-bromo-N-butylfuran-2-carboxamide are not extensively documented in publicly available literature, research on analogous furan-2-carboxamide derivatives highlights the utility of this approach. These studies demonstrate that the furan-2-carboxamide scaffold can interact with a variety of biological targets, suggesting potential applications for this compound.

For instance, a novel furan-2-carboxamide derivative has been identified as a microtubule-stabilizing agent, with molecular docking studies revealing its binding affinity to the taxol-binding pocket of tubulin proteins. nih.gov This interaction is crucial for its anticancer activity, as it disrupts cell division by stabilizing microtubules. nih.gov In another context, derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov Docking studies showed these compounds fitting into the S1 and S2 sites of the enzyme's catalytic domain, forming key interactions like hydrogen bonds and π-π stacking. nih.gov

Furthermore, a diversity-oriented synthesis of furan-2-carboxamides has led to the discovery of compounds with antibiofilm activity against Pseudomonas aeruginosa. Molecular docking proposed that these compounds could target the LasR protein, a key regulator of quorum sensing, sharing a similar binding mode to known furanone inhibitors. nih.gov

Table 1: Examples of Molecular Docking Studies on Furan-2-Carboxamide Derivatives

| Derivative Class | Biological Target | Key Findings from Docking |

| Furan-2-carboxamide derivative | Tubulin (Taxol binding pocket) | Binds to the pocket, suggesting a microtubule-stabilizing mechanism. nih.gov |

| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide | SARS-CoV-2 Main Protease (Mpro) | Occupies S1 and S2 sites, forming hydrogen bonds and π-π stacking interactions. nih.gov |

| Furan-2-carboxamides | LasR protein (P. aeruginosa) | Shares a similar binding mode with native furanone inhibitors. nih.gov |

| Furan-based derivatives | Tubulin | Investigated for their potential to inhibit tubulin polymerization. mdpi.com |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a popular and versatile method in computational chemistry, providing insights into molecular geometries, energies, reaction mechanisms, and various spectroscopic properties. nih.gov

DFT studies on molecules like 3-bromopyridine (B30812) have been used to determine optimized molecular structures, total energies, and vibrational frequencies in various solvent media. researchgate.net Such calculations can also elucidate chemical reactivity through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

Furthermore, DFT can be used to calculate various chemical descriptors that provide insights into the molecule's behavior. These include:

Chemical Potential (μ): The tendency of electrons to escape from a system.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

DFT calculations on a series of quinoline (B57606) derivatives, for example, have been used to determine these properties and predict their absorption spectra using Time-Dependent DFT (TD-DFT). rsc.org

By applying DFT methods to this compound, one could generate valuable data on its electronic structure, which is crucial for understanding its reactivity, stability, and potential interactions with biological macromolecules.

Table 2: Key Parameters Obtainable from DFT Calculations for Aromatic Compounds

| Parameter | Description | Relevance |

| Optimized Geometry | The lowest energy three-dimensional arrangement of atoms. | Provides the most stable structure of the molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and stability. researchgate.net |

| Chemical Potential (μ) | Describes the escaping tendency of electrons. | Predicts the direction of charge transfer in a reaction. rsc.org |

| Chemical Hardness (η) | Resistance to deformation of the electron cloud. | A larger value indicates higher stability. rsc.org |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Quantifies the electrophilic nature of a molecule. rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to SAR studies)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are built by finding a correlation between calculated molecular descriptors and the experimentally determined activity.

While no specific QSAR models for this compound have been reported, the principles of QSAR are highly applicable to series of furan-2-carboxamide derivatives. The development of a QSAR model would require a dataset of structurally related furan-2-carboxamides with measured biological activities (e.g., IC50 values for enzyme inhibition or antimicrobial activity).

The general workflow for developing a QSAR model for a series of furan-2-carboxamides, including the title compound, would involve:

Data Collection: Assembling a dataset of furan-2-carboxamide analogs with a range of structural variations and their corresponding biological activities.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area, and quantum chemical descriptors from methods like DFT.

Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

Once a validated QSAR model is established, it can be used to predict the biological activity of new, untested furan-2-carboxamide derivatives, thereby prioritizing the synthesis of the most promising candidates and guiding the design of more potent compounds.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. Molecular dynamics (MD) simulations provide a more dynamic picture, simulating the movement of atoms and molecules over time, thus offering insights into conformational flexibility and interactions with the surrounding environment, such as a solvent or a biological receptor.

For this compound, conformational analysis would be important to understand the rotational freedom around the amide bond and the butyl chain. Studies on related N-alkylfuran-2-carboxamides have performed conformational analyses to understand their binding modes to specific targets. researchgate.net

Molecular dynamics simulations can be used to study the stability of the ligand-protein complex predicted by molecular docking. For instance, MD simulations have been employed to study the adsorption and self-assembly of furan-flanked diketopyrrolopyrroles on surfaces, providing insights into their structural organization. researchgate.net In the context of drug design, MD simulations of furan- and furopyrimidine-based derivatives in complex with their target proteins have been used to assess the stability of the binding and the nature of the interactions over time. acs.org

An MD simulation of this compound, either in solution or within a protein binding site, could reveal:

The predominant conformations of the molecule.

The flexibility of the N-butyl chain and its influence on binding.

The stability of key hydrogen bonds and other interactions with a target protein.

The role of water molecules in mediating ligand-protein interactions.

These simulations provide a deeper understanding of the dynamic nature of molecular recognition, which is not captured by static docking poses alone.

Studies on Molecular and Electronic Structures of Furan (B31954) Radical Ions

The study of radical ions is important in various chemical and biological processes, including atmospheric chemistry and redox reactions within biological systems. Furan and its derivatives can form radical cations or anions under certain conditions, such as through oxidation or reduction.

The electronic structure of these radical species can be investigated using a combination of experimental techniques (e.g., electron spin resonance spectroscopy) and theoretical calculations. Computational methods, particularly DFT, are well-suited for studying the geometry, spin density distribution, and electronic states of radical ions.

For example, the atmospheric oxidation of furan is initiated by the formation of radical adducts with hydroxyl radicals, and the structures and reaction pathways of these species have been studied using high-level quantum chemistry calculations. researchgate.net While not directly involving radical ions, this research highlights the application of computational methods to furan-based radical species.

Studies on larger π-systems containing heterocyclic rings, such as rylene diimides, have shown that they can form stable radical monoanions and dianions. acs.org The electronic and spectroscopic properties of these radical ions are of great interest for applications in organic electronics. acs.org

A theoretical study of the this compound radical cation would involve calculating its optimized geometry, which may differ significantly from the neutral molecule, and mapping the spin density distribution. This would reveal which atoms bear the highest degree of unpaired electron character, providing insights into the radical's reactivity and potential sites for subsequent reactions. Such studies are fundamental to understanding the redox properties of the molecule and its potential behavior in oxidative or reductive environments.

Vi. Research on Biological Activities and Mechanistic Insights of 5 Bromo N Butylfuran 2 Carboxamide and Analogues

Investigations into Antimicrobial and Antifungal Potentials

The furan-2-carboxamide scaffold is recognized for its potential role in the development of new antimicrobial agents. ontosight.aiontosight.ai Research into derivatives has shown that this class of compounds possesses a spectrum of biological activities, including the ability to combat microbial and fungal pathogens. ontosight.aiontosight.ai

Studies on various analogues have provided insights into this potential. For instance, a series of carbamothioyl-furan-2-carboxamide derivatives demonstrated significant antifungal activity against all tested fungal strains. mdpi.com These compounds also exhibited antibacterial properties, with derivatives possessing a 2,4-dinitrophenyl group showing notable inhibition against bacterial strains, with Minimum Inhibitory Concentrations (MICs) ranging from 150.7 to 295 μg/mL. mdpi.com The enhanced activity of aromatic-containing derivatives over alkyl-carboxamide analogues suggests that lipophilicity may play a key role in their antibacterial action. mdpi.com

Similarly, research on other related structures, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, has shown activity specifically against Gram-positive bacteria, with MIC values recorded between 2.5 and 5.0 mg/mL. mdpi.comresearchgate.net This specificity for Gram-positive strains is a recurring observation in studies of certain halogenated salicylanilide (B1680751) derivatives. mdpi.com The development of metal complexes with thiosemicarbazone Schiff bases, another class of related compounds, has also yielded derivatives with significant antifungal activity, which was notably absent in the ligand alone. nih.gov

Table 1: Antimicrobial Activity of Selected Furan-2-Carboxamide Analogues

| Compound Class | Organism Type | Activity Metric (MIC) | Source |

|---|---|---|---|

| Carbamothioyl-furan-2-carboxamides | Bacteria | 150.7–295 µg/mL | mdpi.com |

| Carbamothioyl-furan-2-carboxamides | Fungi | Significant Activity | mdpi.com |

| N-(2-bromo-phenyl)-2-hydroxy-benzamides | Gram-positive bacteria | 2.5–5.0 mg/mL | mdpi.comresearchgate.net |

Explorations of Antihyperlipidemic Effects and Related Molecular Targets (e.g., hPPAR-α)

Research has pointed towards the potential of N-(benzoylphenyl)-carboxamide derivatives, which include furan-containing analogues, in managing hyperlipidemia. scielo.br In vivo studies using Triton WR-1339-induced hyperlipidemic rats demonstrated that this class of compounds can significantly improve lipid profiles. scielo.br Specifically, benzoylphenyl carboxamides featuring a furan (B31954) ring were found to reduce triglyceride (TG) levels by approximately 70%. scielo.br This highlights the importance of the heterocyclic ring attached to the carboxamide moiety for antihyperlipidemic activity. scielo.br

The molecular mechanisms underlying these effects are thought to involve key regulators of lipid metabolism, such as Peroxisome Proliferator-Activated Receptors (PPARs). nih.govnih.gov The PPAR family of nuclear receptors, particularly PPAR-α, plays a central role by increasing the transcription of genes that promote the breakdown and oxidation of lipids. nih.gov Natural furan derivatives have been shown to modulate signaling pathways, including that of PPAR-γ. nih.gov Upregulation of PPAR-α is considered a potential mechanism for the antihyperlipidemic effects observed with some compounds. nih.gov

Table 2: Antihyperlipidemic Activity of N-(benzoylphenyl)-carboxamide Analogues

| Heterocyclic Ring in Analogue | Triglyceride (TG) Reduction | Source |

|---|---|---|

| Furan | ~70% | scielo.br |

| Indole | ~70% | scielo.br |

| 5-Fluoro-1H-indole | ~90% | scielo.br |

| Imidazole | 54-65% | scielo.br |

Assessment of Anticancer Activity and Enzyme Inhibition

The furan-2-carboxamide structure and its derivatives have been investigated for their potential in cancer therapy, focusing on the inhibition of key enzymes involved in cancer cell growth and proliferation. ontosight.aiontosight.ai

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during critical cellular processes like replication and transcription, making them attractive targets for anticancer drugs. nih.govresearchgate.net Topoisomerase II (Topo II) is a primary target for the antitumor activity of several classes of compounds. mdpi.com Research into a series of 2-substituted benzoxazoles revealed that some derivatives could inhibit human Topo IIα. researchgate.net Notably, the compound 2-(4'-bromophenyl)-6-nitrobenzoxazole, which features a bromo-substituted phenyl ring, was identified as the most effective Topo II inhibitor within the tested series, with a half-maximal inhibitory concentration (IC₅₀) value of 71 µM. researchgate.net This finding suggests that the presence of bromo-substituents on aromatic rings can be a favorable feature for Topo II inhibition. researchgate.net

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that mediates angiogenic signaling, a process vital for tumor growth and metastasis. nih.govmdpi.com Consequently, inhibiting VEGFR-2 is a promising strategy for anti-angiogenesis therapy in cancer treatment. mdpi.comdovepress.com Multiple small molecule inhibitors of VEGFR-2 have been approved for treating various cancers. nih.govdovepress.com

The furan-2-carboxamide scaffold has been incorporated into molecules designed as VEGFR-2 inhibitors. For example, 5-aryl-furan-2-carboxamides have been explored for this purpose, with some analogues showing promising results as selective and effective anticancer agents. mdpi.com Other heterocyclic systems have also yielded potent VEGFR-2 inhibitors. A study on new benzo[g]quinazolin derivatives identified compounds with excellent VEGFR-2 inhibitory activity, with IC₅₀ values as low as 0.64 µM. nih.gov Similarly, a series of piperazinylquinoxaline-based derivatives showed significant VEGFR-2 inhibition, with IC₅₀ values ranging from 0.19 to 0.60 µM. dovepress.com

Table 3: VEGFR-2 Inhibitory Activity of Selected Analogue Compounds

| Compound Series | IC₅₀ Range (µM) | Most Potent Compound IC₅₀ (µM) | Source |

|---|---|---|---|

| Benzo[g]quinazolin derivatives | 0.64 - 1.04 | 0.64 | nih.gov |

| Piperazinylquinoxaline derivatives | 0.19 - 0.60 | 0.19 | dovepress.com |

Interfering with the de novo synthesis of purine (B94841) nucleotides is another established approach in cancer chemotherapy. nih.gov A key enzyme in this pathway is glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase). nih.gov The inhibition of this enzyme can lead to cytotoxicity in tumor cells. nih.gov Studies on novel thieno- and pyrrolo[2,3-d]pyrimidine antifolates have characterized their inhibitory action against human GARFTase. In vitro assays using the purified enzyme determined inhibitory constants (Ki) for these compounds ranging from 7 nM to approximately 1.1 µM. nih.gov For one potent compound, AGF50, the in situ IC₅₀ for GARFTase inhibition in KB tumor cells was found to be 13.3 nM, indicating that the compound effectively targets the enzyme within a cellular context. nih.gov While these compounds are not furan-carboxamides, they demonstrate the principle and efficacy of targeting GARFTase for an antitumor effect.

Studies on Anti-inflammatory Mechanisms

Furan-containing compounds, including furan-2-carboxamides, have been recognized for their potential anti-inflammatory properties. ontosight.aiontosight.ainih.gov The mechanisms underlying these effects are diverse and involve the modulation of various inflammatory signaling pathways. ontosight.ainih.gov Natural furan derivatives can exert anti-inflammatory effects by suppressing the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as by regulating the expression of inflammatory genes. nih.gov These actions may be linked to the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and PPAR-γ pathways. nih.gov

Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which are structural analogues, provides specific evidence of anti-inflammatory activity. mdpi.comresearchgate.net These compounds were evaluated for their ability to inhibit proteinase (trypsin) activity, a common in vitro assay for anti-inflammatory potential. The results showed that the tested compounds were significantly more potent than the standard drug, acetylsalicylic acid. The IC₅₀ values for the novel derivatives ranged from 0.04 to 0.07 mg/mL, which was markedly lower than the IC₅₀ of 0.4051 mg/mL recorded for acetylsalicylic acid, demonstrating a superior efficiency in this assay. mdpi.comresearchgate.net

Table 4: In Vitro Anti-inflammatory Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Analogues

| Compound | Assay | IC₅₀ (mg/mL) | Source |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Proteinase Inhibition | 0.04 - 0.07 | mdpi.comresearchgate.net |

| Acetylsalicylic Acid (Reference) | Proteinase Inhibition | 0.4051 | mdpi.comresearchgate.net |

Molecular Target Identification and Binding Interaction Analysis

Understanding how a compound interacts with biological molecules is fundamental to elucidating its mechanism of action. Research on furan-2-carboxamide derivatives has centered on their ability to bind to specific enzymes and receptors, as well as to interfere with microbial signaling pathways.

While specific enzyme binding assays and kinetic studies for 5-bromo-N-butylfuran-2-carboxamide are not extensively documented in publicly available literature, the broader class of furan-2-carboxamide derivatives has been investigated for various biological activities, suggesting interactions with specific enzymes. nih.gov For instance, a novel furan-2-carboxamide derivative was identified as a microtubule stabilizing agent, indicating interaction with tubulin. nih.gov

Enzyme binding assays are crucial for determining the affinity and specificity of a compound for its target enzyme. These assays measure the formation of the enzyme-inhibitor complex over time, providing kinetic data such as the association (k_on) and dissociation (k_off) rate constants, and the inhibition constant (Ki). Such data is instrumental in optimizing the potency and selectivity of drug candidates. The reactivity of related bromo-nitro-thiophenes with nucleophiles has been studied, providing insights into the chemical kinetics of similar structures. rsc.org

A significant area of research for furan-2-carboxamide analogues has been their activity as antagonists of the urotensin-II (UT) receptor. nih.gov Urotensin-II is a potent vasoconstrictor peptide implicated in various cardiovascular diseases. Antagonists of its receptor are therefore of considerable therapeutic interest.

A study on a series of 5-aryl-furan-2-carboxamide derivatives identified potent UT receptor antagonists. nih.gov The research involved synthesizing various analogues and evaluating their ability to inhibit the binding of urotensin-II to its receptor. The inhibitory activity was quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the specific binding of urotensin-II. This systematic investigation of furan-2-carboxamides with different substituents at the C-5 position of the furan ring led to the discovery of a 3,4-difluorophenyl analog as a highly potent UT antagonist with an IC50 value of 6 nM. nih.gov

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates the expression of virulence factors and biofilm formation. nih.govnih.gov Interfering with QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance. nih.gov

Derivatives of furanone, a structural relative of furan-2-carboxamide, have been shown to act as antagonists of QS in pathogenic bacteria like Pseudomonas aeruginosa. nih.govnih.gov These compounds can inhibit QS signaling and biofilm formation. nih.gov Specifically, brominated furanones have been synthesized and shown to inhibit the production of QS-controlled virulence factors. nih.gov For example, certain furanone derivatives were found to inhibit QS in P. aeruginosa with varying degrees of efficacy, ranging from 20% to 90%. nih.gov While direct studies on this compound are lacking in this context, the established anti-QS activity of related furanone and furan-carboxamide derivatives suggests that it may also possess similar properties. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies and Rational Design Principles for Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. Such studies guide the rational design of more potent and selective analogues.

For the 5-aryl-furan-2-carboxamide derivatives acting as urotensin-II receptor antagonists, a systematic SAR investigation revealed key structural features for potent activity. nih.gov The study explored the impact of various substituents on the aryl ring at the C-5 position of the furan-2-carboxamide core.

The data indicates that the nature and position of substituents on the 5-aryl group significantly influence the UT receptor antagonist activity. For instance, the introduction of fluorine atoms at the 3 and 4 positions of the phenyl ring resulted in a compound with an IC50 of 6 nM, demonstrating high potency. nih.gov In contrast, other substitutions led to a range of activities, highlighting the sensitivity of the receptor to the electronic and steric properties of the substituent. These findings provide a clear rationale for the design of future UT receptor antagonists based on the furan-2-carboxamide scaffold.

Similarly, in the context of quorum sensing inhibition, SAR studies on furanone derivatives have shown that modifications to the acyl chain and the halogenation pattern on the furanone ring can enhance their anti-virulence capacity. nih.gov The design of novel N-sulfonyl homoserine lactones, bioisosteres of the natural QS signal molecules, with ortho substitution on the sulfonyl group, resulted in excellent QS inhibition activity. nih.gov These principles could be applied to the rational design of this compound derivatives with enhanced quorum sensing inhibitory effects.

Interactive Data Table: SAR of 5-Aryl-Furan-2-Carboxamide Derivatives as Urotensin-II Receptor Antagonists

| Compound ID | 5-Aryl Substituent | IC50 (nM) nih.gov |

| 1a | Phenyl | 130 |

| 1b | 2-Fluorophenyl | 80 |

| 1c | 3-Fluorophenyl | 40 |

| 1d | 4-Fluorophenyl | 25 |

| 1y | 3,4-Difluorophenyl | 6 |

| 1z | 2,4-Difluorophenyl | 15 |

| 1aa | 3,5-Difluorophenyl | 30 |

Vii. Conclusion and Future Research Directions

Summary of Current Research Landscape for 5-Bromo-N-butylfuran-2-carboxamide

Direct and extensive research on this compound is not widely available in the public domain. Its study appears to be in a nascent stage, with its presence noted in chemical supplier databases. However, the broader class of furan-2-carboxamides has been the subject of considerable investigation, providing a basis for inferring the potential characteristics and research avenues for this specific derivative.

The furan (B31954) nucleus is a key structural motif in numerous bioactive compounds, imparting a range of pharmacological properties. utripoli.edu.ly Derivatives of furan have been explored for their therapeutic potential, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. utripoli.edu.ly The carboxamide linkage is also a critical functional group in many pharmaceuticals, contributing to their biological activity and pharmacokinetic properties.

The presence of a bromine atom at the 5-position of the furan ring is another significant feature. Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a compound. The synthesis of 5-bromofuroic acid, a precursor for this compound, has been documented, indicating the feasibility of accessing this scaffold. acs.org

Identification of Knowledge Gaps and Emerging Research Avenues

The primary knowledge gap is the lack of specific biological data for this compound. Its pharmacological profile, including its spectrum of activity, potency, and mechanism of action, remains to be elucidated.

Emerging Research Avenues:

Antimicrobial and Antifungal Screening: Given that many furan derivatives exhibit antimicrobial properties, a key research avenue is to screen this compound against a panel of pathogenic bacteria and fungi. utripoli.edu.ly Structure-activity relationship (SAR) studies could be conducted by synthesizing analogues with different N-alkyl chains to understand the role of the butyl group.

Anticancer Evaluation: Furan-based compounds have shown promise as anticancer agents. mdpi.com Investigating the cytotoxic effects of this compound on various cancer cell lines would be a logical next step. Mechanistic studies could explore its potential to induce apoptosis or inhibit key signaling pathways involved in cancer progression.

Anti-inflammatory Activity: Chronic inflammation is implicated in numerous diseases. The anti-inflammatory potential of this compound could be assessed using in vitro and in vivo models of inflammation.

Neurological and CNS-related Activities: Some furan derivatives have shown activity in the central nervous system. utripoli.edu.ly Exploring the potential of this compound to modulate neurological targets could open up new therapeutic possibilities.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold is crucial. This would involve synthesizing a library of analogues by varying the substituent at the 5-position of the furan ring and altering the length and branching of the N-alkyl chain. These studies would provide valuable data on how structural modifications impact biological activity.

Table 1: Potential Research Areas and Corresponding Assays

| Research Area | Potential Assays |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) assays, Biofilm inhibition assays |

| Anticancer | MTT assay for cytotoxicity, Flow cytometry for cell cycle analysis, Western blotting for protein expression |

| Anti-inflammatory | Nitric oxide (NO) production assays in macrophages, Cyclooxygenase (COX) enzyme inhibition assays |

| Neurological | Receptor binding assays, Monoamine oxidase (MAO) inhibition assays |

Potential for Further Academic Exploration and Chemical Synthesis Innovations

The simplicity and accessibility of the this compound structure make it an attractive target for academic research. Its synthesis can likely be achieved through standard amidation reactions between 5-bromo-2-furoyl chloride and n-butylamine. 5-Bromo-2-furoyl chloride can be prepared from the commercially available 5-bromo-2-furoic acid by treatment with a chlorinating agent like thionyl chloride. prepchem.com

Innovations in Chemical Synthesis:

Flow Chemistry: The synthesis of this compound and its analogues could be adapted to continuous flow processes. Flow chemistry offers advantages such as improved reaction control, enhanced safety, and easier scalability.

Catalytic Methods: Developing novel catalytic methods for the amidation step could lead to more efficient and environmentally friendly syntheses. For instance, the use of enzyme-catalyzed reactions or novel metal-based catalysts could be explored.

Late-Stage Functionalization: Another area for innovation is the late-stage functionalization of the furan ring. Palladium-catalyzed cross-coupling reactions could be employed to introduce a variety of substituents at the 5-position, starting from a common precursor. This would allow for the rapid generation of a diverse library of analogues for SAR studies. For example, a regioselective Pd-catalyzed α-alkylation of furans has been reported, which could be a promising method for modifying the furan scaffold. rsc.org

Table 2: Potential Synthetic Strategies

| Synthetic Step | Traditional Method | Potential Innovation |

| Amide Formation | Reaction of acid chloride with amine | Enzyme-catalyzed amidation, Flow chemistry synthesis |

| Furan Modification | Synthesis from substituted precursors | Late-stage C-H functionalization, Cross-coupling reactions |

Prospects for the Development of Advanced Chemical Tools and Probes based on the Compound

Bioactive small molecules like this compound can serve as valuable starting points for the development of chemical probes. These tools are essential for studying biological processes and for target identification and validation.

Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, it may be possible to create fluorescent probes for imaging biological targets within cells. Furan-based fluorescent probes have been successfully developed for cancer cell imaging. nih.govnih.gov The N-butyl chain provides a potential site for linker attachment without significantly perturbing the core pharmacophore.

Affinity-Based Probes: For target identification, affinity-based probes can be designed. This would involve incorporating a reactive group (e.g., an electrophile) or a photo-activatable group into the molecule to allow for covalent labeling of its biological target.

Diels-Alder Probes: A novel approach for identifying furan-containing natural products involves the use of a chemical probe that undergoes a Diels-Alder reaction with the furan moiety. beilstein-journals.org A similar strategy could be adapted to develop probes that specifically react with this compound or its metabolites in a biological system.

The development of such probes would be instrumental in elucidating the mechanism of action of this compound and identifying its cellular binding partners, thereby accelerating its potential translation into a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.